N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}oxane-4-carboxamide
CAS No.: 2097898-30-9
Cat. No.: VC5238577
Molecular Formula: C16H28N2O3
Molecular Weight: 296.411
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097898-30-9 |
|---|---|
| Molecular Formula | C16H28N2O3 |
| Molecular Weight | 296.411 |
| IUPAC Name | N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]oxane-4-carboxamide |
| Standard InChI | InChI=1S/C16H28N2O3/c19-16(14-3-8-20-9-4-14)17-11-13-1-6-18(7-2-13)15-5-10-21-12-15/h13-15H,1-12H2,(H,17,19) |
| Standard InChI Key | UCZSUAKXTRPUEB-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNC(=O)C2CCOCC2)C3CCOC3 |
Introduction
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}oxane-4-carboxamide is a complex organic compound that has garnered significant attention in the fields of chemistry and pharmacology due to its unique structural features and potential biological applications. This compound is classified as an amide due to the presence of the carboxamide functional group and is also considered a heterocyclic compound because it contains rings made up of different elements, including nitrogen and oxygen .
Synthesis and Chemical Reactions
The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}oxane-4-carboxamide typically involves several key steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reagent concentrations to optimize yield and purity. Common reagents used include lithium aluminum hydride for reductions and potassium permanganate for oxidations.
Biological Applications and Research
While specific biological applications of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}oxane-4-carboxamide are not extensively detailed in available literature, its unique structure suggests potential as a building block for synthesizing more intricate molecules with biological activity. The compound's heterocyclic nature, including piperidine and oxolane rings, is common in many biologically active compounds, indicating potential for further investigation in pharmacology .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume